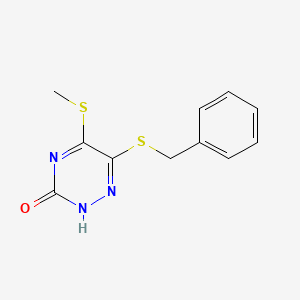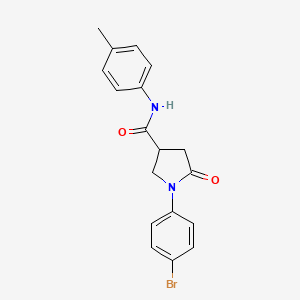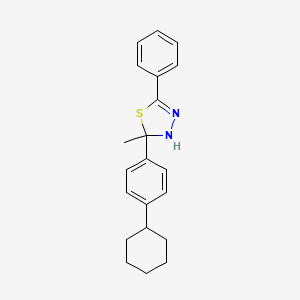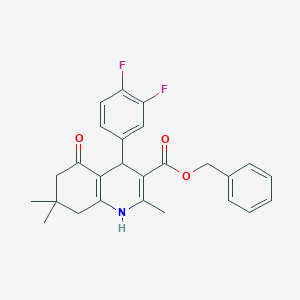![molecular formula C16H16N2O4S B5230582 N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide, commonly known as Furanone C-30, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. Furanone C-30 is an acrylamide derivative that has a furanone moiety and a nitrophenyl group attached to it.
Mécanisme D'action
The mechanism of action of Furanone C-30 is not fully understood. However, it has been proposed that Furanone C-30 inhibits the function of LuxR-type transcriptional regulators, which are involved in the quorum sensing mechanism. It has also been suggested that Furanone C-30 disrupts the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
Furanone C-30 has been shown to have minimal toxicity in mammalian cells and is relatively stable under physiological conditions. It has also been shown to have low solubility in water, which can limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Furanone C-30 in lab experiments include its anti-biofilm and anti-quorum sensing activities, which can potentially be used to develop new antibacterial agents. However, the limitations of using Furanone C-30 include its low solubility in water and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of Furanone C-30, including:
1. Further investigation of its mechanism of action and potential molecular targets.
2. Development of more efficient synthesis methods to increase the yield and purity of Furanone C-30.
3. Evaluation of its potential applications in the treatment of bacterial infections and inflammatory diseases.
4. Investigation of its potential use as a coating material to prevent biofilm formation on medical devices.
Conclusion:
Furanone C-30 is a synthetic compound that has shown promising results in scientific research due to its unique properties and potential applications. Its anti-biofilm and anti-quorum sensing activities make it a potential candidate for the development of new antibacterial agents. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of Furanone C-30 involves the reaction of 2-(furan-2-ylmethylthio) ethanamine with 3-(4-nitrophenyl)acrylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the pure product. The yield of this synthesis method is around 60-70%.
Applications De Recherche Scientifique
Furanone C-30 has been extensively studied in scientific research due to its potential applications in various fields. It has shown promising results in the following areas:
1. Anti-biofilm activity: Furanone C-30 has been shown to inhibit the formation of biofilms in various bacterial species, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.
2. Anti-quorum sensing activity: Furanone C-30 has been shown to disrupt the quorum sensing mechanism in various bacterial species, which is responsible for the regulation of virulence factors and biofilm formation.
3. Anti-inflammatory activity: Furanone C-30 has been shown to reduce the production of pro-inflammatory cytokines in macrophages, which can potentially be used to treat inflammatory diseases.
Propriétés
IUPAC Name |
(E)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(17-9-11-23-12-15-2-1-10-22-15)8-5-13-3-6-14(7-4-13)18(20)21/h1-8,10H,9,11-12H2,(H,17,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSORQKUCURETKU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CSCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)



![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)